1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-2,6,7-trioxabicyclo[222]octan-1-YL)ethan-1-one is a chemical compound with the molecular formula C₈H₁₂O₄ It is a bicyclic compound containing an ortho ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one typically involves the reaction of pentaerythritol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate ortho ester, which then undergoes cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and solvent, as well as temperature and pressure conditions, are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one involves its interaction with specific molecular targets. The ortho ester functional group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The bicyclic structure provides stability and specificity in these interactions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but with a bromobenzyl group, which imparts different chemical properties.
(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: This compound has a hydroxymethyl group, making it more hydrophilic and reactive in certain conditions.
Uniqueness
1-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)ethan-1-one is unique due to its specific ortho ester functional group and bicyclic structure. These features provide distinct reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C8H12O4 |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethanone |
InChI |
InChI=1S/C8H12O4/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h3-5H2,1-2H3 |
InChI Key |
ZAQANBDKRHVWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C12OCC(CO1)(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.